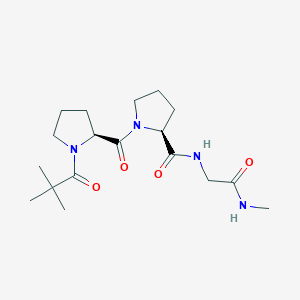
1-(2,2-Dimethylpropanoyl)-L-prolyl-L-prolyl-N-methylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dimethylpropanoyl)-L-prolyl-L-prolyl-N-methylglycinamide is a synthetic compound with a complex structure It is characterized by the presence of multiple functional groups, including amides and prolines, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethylpropanoyl)-L-prolyl-L-prolyl-N-methylglycinamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to use 2,2-dimethylpropanoyl chloride as a starting material . This compound can be reacted with L-proline and N-methylglycine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are also implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2-Dimethylpropanoyl)-L-prolyl-L-prolyl-N-methylglycinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or proline groups, using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, alkyl halides, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Applications De Recherche Scientifique
1-(2,2-Dimethylpropanoyl)-L-prolyl-L-prolyl-N-methylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2,2-Dimethylpropanoyl)-L-prolyl-L-prolyl-N-methylglycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylpropanoyl chloride: A precursor used in the synthesis of the target compound.
L-proline: An amino acid that is part of the compound’s structure.
N-methylglycine: Another component of the compound.
Uniqueness
1-(2,2-Dimethylpropanoyl)-L-prolyl-L-prolyl-N-methylglycinamide is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
87587-53-9 |
|---|---|
Formule moléculaire |
C18H30N4O4 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-1-(2,2-dimethylpropanoyl)pyrrolidine-2-carbonyl]-N-[2-(methylamino)-2-oxoethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H30N4O4/c1-18(2,3)17(26)22-10-6-8-13(22)16(25)21-9-5-7-12(21)15(24)20-11-14(23)19-4/h12-13H,5-11H2,1-4H3,(H,19,23)(H,20,24)/t12-,13-/m0/s1 |
Clé InChI |
VOOFJNJRDVSPFH-STQMWFEESA-N |
SMILES isomérique |
CC(C)(C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)NC |
SMILES canonique |
CC(C)(C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



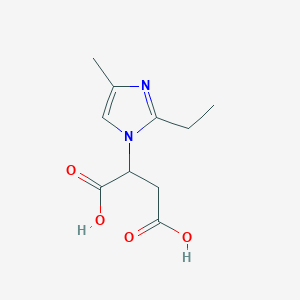
![1-[4-(Methanesulfinyl)phenyl]propan-2-one](/img/structure/B14388790.png)
![2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14388792.png)
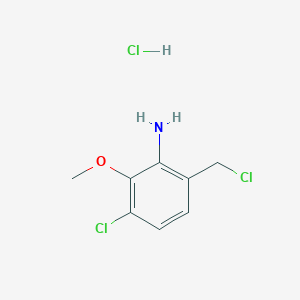
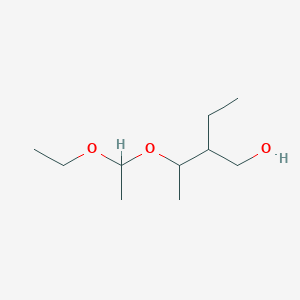
![2-[(Hexadec-10-yn-1-yl)oxy]oxane](/img/structure/B14388814.png)

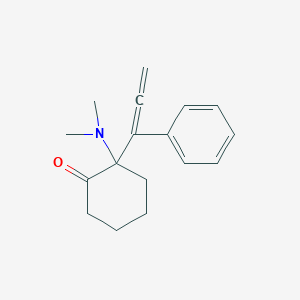
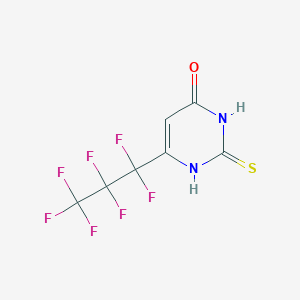
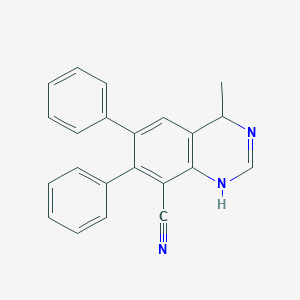
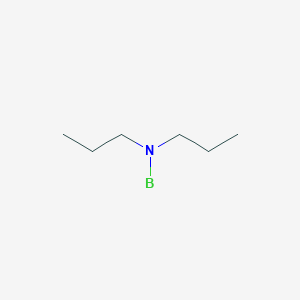
![9-Methyl-1,5-dioxaspiro[5.5]undec-8-ene](/img/structure/B14388855.png)

